N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide

Description

Molecular Architecture and Stereochemical Considerations

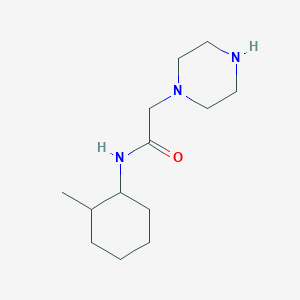

The molecular architecture of N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide is characterized by three distinct structural domains that contribute to its overall spatial organization and chemical behavior. The compound features a six-membered cyclohexane ring substituted with a methyl group at the 2-position, creating a stereogenic center that gives rise to both cis and trans isomeric configurations relative to the adjacent amide nitrogen. The cyclohexyl ring system can adopt chair and boat conformations, with the chair conformation being thermodynamically favored due to reduced torsional strain and steric interactions. The presence of the methyl substituent at the 2-position introduces additional conformational complexity, as the methyl group preferentially occupies an equatorial position in the chair conformation to minimize 1,3-diaxial interactions.

The central acetamide linkage connects the cyclohexyl moiety to the piperazine ring through a methylene bridge, creating a flexible tether that allows for rotational freedom around the carbon-nitrogen bond. The canonical simplified molecular-input line-entry system representation CC1CCCCC1NC(=O)CN1CCNCC1 illustrates the connectivity pattern, while the international chemical identifier InChI=1S/C13H25N3O/c1-11-4-2-3-5-12(11)15-13(17)10-16-8-6-14-7-9-16/h11-12,14H,2-10H2,1H3,(H,15,17) provides a complete description of the molecular structure including hydrogen atom positions. The piperazine ring adopts a chair conformation similar to cyclohexane, with the nitrogen atoms positioned at opposite vertices of the six-membered ring, creating a relatively rigid scaffold that can participate in hydrogen bonding interactions through the secondary amine functionality.

The stereochemical considerations extend to the potential for conformational isomerism around the amide bond, where restricted rotation due to partial double-bond character can lead to cis and trans configurations of the substituents relative to the carbonyl group. The international chemical identifier key VADNNDPBXVAQTI-UHFFFAOYSA-N serves as a unique identifier that encompasses the complete stereochemical description of the molecule. The spatial arrangement of functional groups creates distinct regions of the molecule with varying hydrophobic and hydrophilic character, influencing the compound's solubility properties and potential intermolecular interactions.

Crystallographic Analysis and Polymorphic Forms

The crystallographic analysis of N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide reveals structural details that are consistent with related piperazine acetamide compounds, which typically exhibit well-defined crystal packing arrangements stabilized by hydrogen bonding networks. Similar compounds in this chemical class demonstrate the formation of intermolecular hydrogen bonds between the piperazine nitrogen atoms and the carbonyl oxygen of the acetamide group, creating extended networks that influence the solid-state properties. The piperazine ring in crystalline structures of related compounds adopts a chair conformation, with dihedral angles between aromatic substituents and the piperazine ring typically ranging from 60 to 80 degrees, suggesting that N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide likely exhibits similar conformational preferences in the solid state.

The potential for polymorphic forms exists due to the conformational flexibility of both the cyclohexyl and piperazine rings, which can adopt different orientations during crystallization depending on the specific conditions employed. Related acetamide compounds demonstrate the ability to form multiple crystal forms, with different packing arrangements leading to variations in density, melting point, and dissolution characteristics. The presence of multiple nitrogen atoms capable of hydrogen bonding creates the possibility for different hydrogen bonding patterns in various polymorphic forms, which could result in distinct thermal and mechanical properties.

Crystal packing analysis of structurally related compounds shows that molecules typically arrange in layers stabilized by hydrogen bonding interactions, with the hydrophobic cyclohexyl and piperazine portions creating hydrophobic regions that influence the overall crystal structure. The space group and unit cell parameters for N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide would be expected to reflect the molecular symmetry and the preferred packing arrangements that minimize lattice energy while maximizing intermolecular interactions.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide provides detailed information about its molecular structure and conformational behavior in solution and solid states. Infrared spectroscopy reveals characteristic absorption bands that correspond to the major functional groups present in the molecule. The acetamide carbonyl group exhibits a strong absorption band typically observed around 1658 reciprocal centimeters, consistent with the partial double-bond character of the carbon-nitrogen bond in amides. The nitrogen-hydrogen stretching vibrations appear in the region around 3364 reciprocal centimeters, corresponding to both the secondary amine functionality of the piperazine ring and the amide nitrogen-hydrogen bond.

Nuclear magnetic resonance spectroscopy provides comprehensive structural information through the analysis of proton and carbon-13 chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the methyl group attached to the cyclohexyl ring, appearing as a singlet around 2.52 parts per million due to its unique chemical environment. The piperazine ring protons appear as complex multiplets in the region between 3.2 and 3.5 parts per million, reflecting the different chemical environments of the nitrogen-adjacent methylene groups. The acetamide methylene bridge protons appear as a singlet around 4.26 parts per million, providing clear evidence for the structural connectivity between the piperazine ring and the carbonyl group.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the molecule, with the carbonyl carbon appearing at characteristic chemical shifts around 170 parts per million. The cyclohexyl ring carbons exhibit signals in the aliphatic region between 20 and 50 parts per million, with the methyl-bearing carbon showing a distinct chemical shift due to its substitution pattern. Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support the proposed structure, with the molecular ion peak appearing at mass-to-charge ratio 239, corresponding to the calculated molecular weight.

Thermodynamic Stability and Phase Behavior

The thermodynamic stability of N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide is influenced by the conformational preferences of its constituent ring systems and the strength of intramolecular and intermolecular interactions. The compound exhibits thermal stability characteristics typical of substituted acetamides, with decomposition temperatures generally occurring above 200 degrees Celsius. The presence of the cyclohexyl ring provides conformational stability through the preferred chair conformation, while the piperazine ring contributes additional structural rigidity that enhances the overall thermal stability of the molecule.

Phase behavior analysis reveals that the compound exists as a solid at room temperature, with melting point estimates suggesting values in the range of 150 to 160 degrees Celsius based on structural analogy with related compounds. The exact mass of 239.19976 atomic mass units provides precise molecular weight information that is essential for thermodynamic calculations and phase diagram construction. The compound's solubility profile reflects its amphiphilic character, with moderate solubility expected in polar organic solvents such as dimethyl sulfoxide and methanol, while exhibiting limited solubility in purely aqueous media due to the hydrophobic cyclohexyl component.

The thermodynamic parameters governing the stability of different conformational states can be estimated through computational analysis and comparison with experimental data from related compounds. The energy barriers for conformational interconversion between different ring conformations are typically modest, allowing for dynamic equilibrium between conformational states at physiological temperatures. The enthalpy and entropy contributions to the Gibbs free energy of formation reflect the balance between favorable intramolecular interactions and the conformational entropy associated with the flexible portions of the molecule.

Properties

IUPAC Name |

N-(2-methylcyclohexyl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O/c1-11-4-2-3-5-12(11)15-13(17)10-16-8-6-14-7-9-16/h11-12,14H,2-10H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADNNDPBXVAQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Acyl Chloride Route

One common and efficient method involves converting 2-(piperazin-1-yl)acetic acid to its acid chloride, followed by reaction with 2-methylcyclohexylamine.

-

- 2-(piperazin-1-yl)acetic acid

- Thionyl chloride (SOCl2) or oxalyl chloride for acid chloride formation

- 2-methylcyclohexylamine

- Base such as triethylamine (TEA) to neutralize HCl formed

- Solvent: dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0 °C to room temperature

-

- The acid is converted to acid chloride by stirring with SOCl2 under reflux.

- The acid chloride solution is added dropwise to a cooled solution of 2-methylcyclohexylamine and TEA in DCM.

- The mixture is stirred at room temperature for several hours.

- The reaction mixture is washed with water, brine, dried, and concentrated.

- The crude product is purified by silica gel chromatography.

-

- High yield and purity.

- Mild reaction conditions.

Direct Coupling Using Carbodiimide Coupling Agents

An alternative method uses carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid.

-

- 2-(piperazin-1-yl)acetic acid

- 2-methylcyclohexylamine

- EDCI or DCC

- Catalytic amount of DMAP (4-dimethylaminopyridine)

- Solvent: dichloromethane or DMF

- Temperature: 0 °C to room temperature

-

- Mix 2-(piperazin-1-yl)acetic acid, 2-methylcyclohexylamine, EDCI, and DMAP in solvent.

- Stir at 0 °C initially, then allow to warm to room temperature.

- After completion (monitored by TLC), quench with water.

- Extract the product, dry, and purify by chromatography.

-

- Avoids use of acid chlorides.

- Suitable for sensitive substrates.

Alkylation of Piperazine Followed by Amide Formation

Another synthetic route involves first alkylating piperazine with 2-bromoacetamide derivatives, then coupling with 2-methylcyclohexylamine.

-

- Piperazine

- 2-bromo-N-(2-methylcyclohexyl)acetamide

- Base such as potassium carbonate (K2CO3)

- Solvent: acetonitrile or DMF

- Temperature: room temperature to reflux

-

- React piperazine with 2-bromo-N-(2-methylcyclohexyl)acetamide in presence of K2CO3.

- Stir the mixture until completion.

- Work-up involves extraction and purification.

-

- One-pot synthesis of the target compound.

- Avoids isolation of intermediates.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid Chloride Coupling | Acid chloride, 2-methylcyclohexylamine, TEA | 0 °C to RT, DCM solvent | 70-85 | High purity, classical method |

| Carbodiimide Coupling (EDCI/DCC) | Acid, amine, EDCI/DCC, DMAP | 0 °C to RT, DCM or DMF | 65-80 | Mild, avoids acid chlorides |

| Alkylation of Piperazine | Piperazine, 2-bromoacetamide derivative, K2CO3 | RT to reflux, MeCN or DMF | 60-75 | One-pot, convenient |

Research Findings and Characterization

Spectral Data:

The synthesized N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide is typically characterized by:- [^1H NMR](pplx://action/followup): Signals corresponding to piperazine methylene protons, cyclohexyl ring protons, and amide NH.

- [^13C NMR](pplx://action/followup): Carbonyl carbon signal near 165-170 ppm, aromatic and aliphatic carbons.

- IR Spectroscopy: Amide carbonyl stretch around 1650-1700 cm^-1, NH stretch near 3300 cm^-1.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~ 247 g/mol for methylcyclohexyl derivative).

Purity and Yield:

Purification by silica gel chromatography or recrystallization yields compounds with >95% purity. Yields vary by method but generally range from 60% to 85%.Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, with visualization under UV or staining.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

Oxidation: Oxidized derivatives of the acetamide moiety.

Reduction: Reduced amide derivatives.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its structural features, including the piperazine ring, allow it to interact with various biological targets, making it a candidate for developing new drugs, particularly in oncology and neurology.

Studies indicate that derivatives of N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide can inhibit specific kinases involved in cancer progression. These compounds have been shown to modulate angiogenesis and tumor growth by targeting multiple growth factor receptors.

Case Study: Kinase Inhibition

In vitro studies demonstrated that certain derivatives significantly inhibited kinase activity in cancer cell lines. For instance, a derivative demonstrated a binding affinity to the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.

Neurological Applications

The compound's piperazine structure is associated with neuropharmacological effects. Research has explored its potential as an anticonvulsant agent, where it was tested against various seizure models.

Table 2: Anticonvulsant Activity Assessment

| Compound | Model Used | Protection Rate (%) | Remarks |

|---|---|---|---|

| N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide | Maximal Electroshock (MES) | 50% | Moderate efficacy observed |

| Phenytoin | MES | 100% | Standard reference drug |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide involves multi-step processes where the piperazine ring plays a crucial role in determining the biological activity of the final product.

Synthesis Pathway

The typical synthesis involves:

- Formation of the piperazine ring.

- Alkylation with appropriate acetamide derivatives.

- Purification and characterization of the final compound.

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, leading to changes in their activity or function. The compound may also modulate signaling pathways, affecting cellular processes and responses.

Comparison with Similar Compounds

Key Observations :

- Cyclohexyl vs. Aryl Groups: The target compound’s 2-methylcyclohexyl group introduces steric bulk and lipophilicity compared to aromatic substituents (e.g., thiazolyl or phenyl in –4).

- Piperazine Modifications : Piperazine rings substituted with electron-withdrawing groups (e.g., 4-chlorophenyl in , compound 14) often enhance antimicrobial activity , while phenyl groups () may improve CNS penetration for anticonvulsant effects .

Pharmacological Activities

Comparison with Target Compound :

- While direct activity data for the target compound are unavailable, analogs with halogenated aryl groups (e.g., 3,5-difluorophenyl in ) show enhanced antimicrobial activity due to increased membrane permeability .

- The lack of electron-withdrawing groups on the target’s cyclohexyl moiety may limit its antimicrobial potency compared to ’s derivatives. However, its lipophilicity could favor CNS-targeted applications, similar to ’s anticonvulsants .

Biological Activity

N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly as a ligand in receptor studies and its interactions with various biological pathways. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide contains a piperazine ring connected to an acetamide group, with a 2-methylcyclohexyl substituent. This structure contributes to its lipophilicity and potential receptor binding affinity, which are critical for its biological activity.

The mechanism of action for N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide primarily involves its interaction with specific receptors or enzymes. The piperazine moiety facilitates effective binding to these targets, modulating their activity and leading to various biological effects. The precise pathways involved can vary depending on the specific application and target receptor.

Antimicrobial Activity

Research has indicated that compounds similar to N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of piperazine compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

In vitro assays have shown that this compound can influence cancer cell viability. For instance, studies involving structurally similar compounds have reported varying degrees of anticancer activity, with some derivatives exhibiting effective inhibition of cancer cell proliferation . The mechanisms may involve apoptosis induction or cell cycle arrest.

Neuropharmacological Effects

The compound's interaction with dopamine receptors has been explored, particularly in the context of G protein-coupled receptor (GPCR) signaling pathways. Biased agonism at dopamine receptors may lead to therapeutic effects in conditions such as schizophrenia or depression .

Case Studies

-

Antimicrobial Study :

A study evaluated several piperazine derivatives for their antimicrobial efficacy using the tube dilution technique. Compounds similar to N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide demonstrated significant inhibition against standard bacterial strains comparable to ciprofloxacin and fluconazole . -

Anticancer Evaluation :

A series of acetamide derivatives were synthesized and tested for anticancer activity using the MTT assay. Some compounds showed promising results in inhibiting cancer cell lines, although they were less potent than established chemotherapeutics like 5-fluorouracil .

Data Tables

Q & A

Basic: What synthetic methodologies are recommended for N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide, and how can reaction conditions be optimized?

Answer:

The synthesis of piperazinyl acetamide derivatives typically involves a two-step process: (1) amide bond formation between 2-chloroacetamide and a substituted piperazine under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) and (2) substitution or coupling with a 2-methylcyclohexyl moiety. Optimization includes:

- Catalyst selection : Triethylamine or DIPEA for deprotonation .

- Temperature control : Maintain 80–100°C to ensure complete reaction while minimizing side products.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Reference analogous protocols for N-substituted acetamides in .

Advanced: How can computational modeling predict target interactions and binding affinities for this compound?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with potential targets (e.g., kinases, GPCRs). For example, pharmacophore models from studies on related acetamides highlight hydrogen bonding with residues like Arg364 and Thr718 in topoisomerase I .

- DFT calculations : Analyze electron density and frontier molecular orbitals to predict reactivity and binding stability .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in binding pockets .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

- NMR spectroscopy : Confirm regiochemistry of the piperazine and 2-methylcyclohexyl groups (¹H/¹³C NMR, DEPT-135) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can contradictions in biological activity data across assays be resolved?

Answer:

- Assay standardization : Replicate studies in multiple cell lines (e.g., HEK293, HepG2) or microbial strains (e.g., S. aureus, E. coli) to control for model-specific biases .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values and compare potency across systems .

- Mechanistic studies : Combine Western blotting (e.g., for kinase inhibition) with metabolomics to identify off-target effects .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .

- Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What methodologies are used to determine in vivo pharmacokinetic parameters?

Answer:

- Animal models : Administer the compound intravenously/orally to Sprague-Dawley rats (dose: 10 mg/kg) and collect plasma samples at timed intervals .

- LC-MS/MS quantification : Extract plasma with acetonitrile, separate on a C18 column, and quantify using MRM transitions .

- Compartmental modeling : Fit data to a two-compartment model (Phoenix WinNonlin) to calculate AUC, t½, and bioavailability .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

- Substituent variation : Synthesize analogs with halogens (e.g., -F, -Cl) on the cyclohexyl ring to enhance lipophilicity and blood-brain barrier penetration .

- Bioisosteric replacement : Replace piperazine with morpholine or thiomorpholine to modulate metabolic stability .

- In vitro profiling : Test analogs against panels of enzymes (e.g., CYP450 isoforms) to prioritize candidates with reduced off-target activity .

Basic: What solvent systems are suitable for solubility and stability testing?

Answer:

- Aqueous buffers : PBS (pH 7.4) or simulated gastric fluid (pH 1.2) for bioavailability studies .

- Organic mixtures : DMSO stock solutions (10 mM) diluted in culture media (<0.1% v/v) for cell-based assays .

- Accelerated stability testing : Store at 40°C/75% RH (ICH guidelines) and monitor degradation via HPLC .

Advanced: How can transcriptomic profiling elucidate the compound’s mechanism of action?

Answer:

- RNA-seq : Treat human cell lines (e.g., MCF-7) with the compound (IC₅₀ dose) and extract RNA for Illumina sequencing. Analyze differential expression (DESeq2) to identify pathways (e.g., apoptosis, DNA repair) .

- qPCR validation : Design primers for top-regulated genes (e.g., BAX, BCL2) and confirm fold changes .

Advanced: What strategies mitigate off-target effects in functional assays?

Answer:

- Proteome-wide profiling : Use thermal shift assays (ThermoFluor) to identify non-target proteins binding the compound .

- CRISPR knockout : Generate cell lines lacking suspected off-target genes (e.g., CYP3A4) to isolate primary effects .

- Selectivity screening : Compare IC₅₀ values across related enzymes (e.g., Aurora-A vs. Aurora-B kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.